molecular formula C18H22N2O3S2 B6494307 3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide CAS No. 896281-56-4

3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide

Cat. No.: B6494307
CAS No.: 896281-56-4
M. Wt: 378.5 g/mol
InChI Key: DFURCYVLSLTFKM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethyl groups. The compound is distinguished by a pyrrolidine ring linked to a thiophene-2-sulfonyl group via a methylene bridge. This structural motif combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmaceuticals targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

3,4-dimethyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-7-8-15(11-14(13)2)18(21)19-12-16-5-3-9-20(16)25(22,23)17-6-4-10-24-17/h4,6-8,10-11,16H,3,5,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURCYVLSLTFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Formation of Benzamide: The acid chloride reacts with 2-aminomethylpyrrolidine to form the benzamide intermediate.

    Sulfonylation: The intermediate undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

    Quality Control: Implementing rigorous analytical methods like HPLC and NMR to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation at the thiophene ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

    Material Science: Its unique structure makes it a candidate for developing new polymers or organic semiconductors.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.

    Biological Probes: Utilized in studying protein-ligand interactions due to its ability to bind selectively to certain proteins.

Industry

    Chemical Sensors: Incorporated into sensors for detecting specific analytes due to its reactive functional groups.

    Coatings: Used in developing advanced coatings with specific chemical resistance properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiophene sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity. The pyrrolidine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide (Target) Benzamide 3,4-Dimethyl; Pyrrolidine-thiophene-2-sulfonyl Likely C19H23N3O3S2 ~405.5 g/mol Sulfonamide group enhances polarity; pyrrolidine introduces conformational flexibility .
3,4-Dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide (CAS 400065-14-7) Benzamide 3,4-Dimethyl; Piperidine-carbonyl-thienylvinyl C21H24N2O2S 376.5 g/mol Vinyl group increases rigidity; piperidine improves lipophilicity .
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () Benzamide Methylsulfonyl; Thiazole-pyridyl C16H14N3O3S2 360.4 g/mol Thiazole-pyridyl motif enhances π-π stacking; methylsulfonyl boosts solubility .
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide () Benzamide Imidazo-pyrazine; Pyrrolidine-but-2-ynoyl; Methoxy C29H28N8O3 548.6 g/mol Imidazo-pyrazine core targets kinases; alkyne group enables click chemistry .

Functional and Pharmacological Insights

  • Target Compound vs. However, the vinyl group in CAS 400065-14-7 may enhance metabolic stability due to reduced rotational freedom .
  • Target Compound vs. ’s Thiazole Derivative :
    The thiazole-pyridyl moiety in ’s compound likely offers superior π-π stacking in hydrophobic pockets compared to the target’s pyrrolidine-thiophene system. However, the target’s sulfonamide group could improve aqueous solubility, a critical factor in oral bioavailability .

  • Target Compound vs. BTK Inhibitor () :
    The BTK inhibitor in incorporates an imidazo-pyrazine core and alkyne group, enabling selective kinase inhibition and modular derivatization. The target compound lacks this complexity but may exhibit broader applicability due to its simpler, more flexible structure .

Patent and Application Landscape

Biological Activity

3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide, with the CAS number 896281-56-4, is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H22N2O3S2C_{18}H_{22}N_{2}O_{3}S_{2} with a molecular weight of 378.5 g/mol. Its structure includes a thiophene sulfonyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₃S₂
Molecular Weight378.5 g/mol
CAS Number896281-56-4

Antibacterial Properties

Recent studies have indicated that compounds containing thiophene and pyrrolidine moieties exhibit significant antibacterial activity. For instance, derivatives of pyrrole and benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

The proposed mechanism by which this compound exerts its antibacterial effects involves the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolism. Specifically, it may target the InhA enzyme, which is crucial for mycolic acid biosynthesis in bacteria .

Study on Antibacterial Efficacy

In a comparative study evaluating the antibacterial efficacy of various benzamide derivatives, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a stronger activity against Staphylococcus aureus compared to Escherichia coli, aligning with findings from similar studies that highlight the effectiveness of thiophene-containing compounds in combating bacterial infections .

Pharmacokinetics and Toxicology

Limited data on the pharmacokinetics of this compound suggest that it has favorable absorption characteristics when administered orally. However, further toxicological assessments are necessary to fully understand its safety profile in vivo.

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